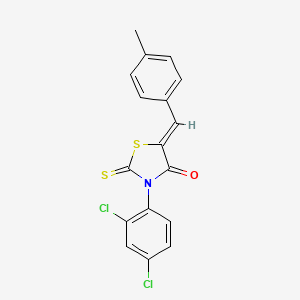
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BNPA is a type of acrylonitrile derivative that is widely used in various scientific applications, including biochemical and physiological research.
作用机制
The mechanism of action of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of the compound with thiols. The 3-bromo-4-nitrophenyl group of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile reacts with the thiol group of cysteine residues in proteins to form a highly fluorescent adduct. This reaction is highly specific and can be used to detect the presence of thiols in complex biological samples.
Biochemical and Physiological Effects:
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its ability to react with thiols in proteins. This reaction can lead to changes in protein structure and function, which can have downstream effects on various biological processes.
实验室实验的优点和局限性
One of the primary advantages of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its high specificity for thiols. This property makes 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile a valuable tool for studying the role of thiols in various biological processes. However, one of the limitations of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its potential toxicity. 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile research. One area of interest is the development of new fluorescent probes based on the structure of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile. These probes could be used to detect other biomolecules of interest, such as reactive oxygen species or metal ions. Another area of interest is the development of new methods for the synthesis of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile and related compounds. These methods could improve the yield and purity of the final product, making 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile more accessible for scientific research. Finally, there is potential for the development of new therapeutic applications of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile based on its unique properties.
合成方法
The synthesis of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-bromo-4-nitroaniline and 4-nitrobenzaldehyde in the presence of sodium methoxide. The reaction mixture is then refluxed in ethanol, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70%.
科学研究应用
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been widely used in scientific research due to its unique properties. One of the primary applications of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is as a fluorescent probe for the detection of thiols. 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile reacts with thiols to form a highly fluorescent adduct, which can be easily detected using fluorescence spectroscopy. This property has made 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile a valuable tool for studying the role of thiols in various biological processes.
属性
IUPAC Name |
(Z)-3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O4/c16-14-8-10(1-6-15(14)19(22)23)7-12(9-17)11-2-4-13(5-3-11)18(20)21/h1-8H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELURODAWYOJLH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Br)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C=C2)[N+](=O)[O-])Br)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B5157337.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5157354.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5157370.png)
![8-[4-(benzyloxy)phenyl]-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5157378.png)
![N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5157381.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5157395.png)
![3-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B5157411.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)
![2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5157417.png)
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)
![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)
